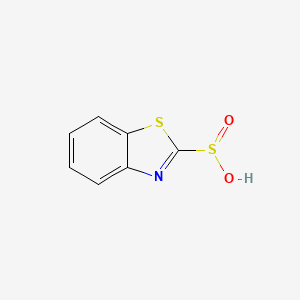

2-Benzothiazolesulfinicacid

描述

Significance of the Benzothiazole (B30560) Moiety in Contemporary Chemical Systems

The benzothiazole core is a privileged structural motif found in a wide array of biologically active compounds and functional materials. scispace.comjchemrev.com This bicyclic system, composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, imparts a unique combination of stability, reactivity, and structural rigidity. ijbpas.com Its aromatic nature contributes to thermal stability, while the presence of nitrogen and sulfur heteroatoms provides reactive sites for further functionalization. ijbpas.commdpi.com

In the realm of medicinal chemistry, benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. scispace.comjchemrev.com The ability of the benzothiazole scaffold to interact with various biological targets has made it a valuable component in the design of novel therapeutic agents. bohrium.com For instance, certain 2-substituted benzothiazole derivatives have been investigated for their potential as anticancer agents, showing antiproliferative effects against cancer cells. nih.gov

Beyond pharmaceuticals, the benzothiazole unit is integral to the development of advanced materials. Its inherent fluorescence and ability to engage in noncovalent interactions have led to its use in creating amyloid imaging agents and other diagnostic tools. nih.gov The versatility of the benzothiazole moiety continues to inspire the synthesis of new compounds with tailored properties for a range of scientific and industrial applications. ijbpas.com

Evolution of Research Perspectives on Sulfinic Acid Derivatives

Sulfinic acids and their corresponding salts, known as sulfinates, have emerged as highly versatile and valuable reagents in modern organic synthesis. rsc.orgrsc.org Historically, their application was somewhat limited, but recent decades have witnessed a resurgence in their use, driven by their dual reactivity as both nucleophiles and electrophiles. rsc.orgrsc.org This ambiphilic nature allows them to participate in a wide array of chemical reactions, leading to the formation of diverse sulfur-containing compounds.

One of the key advancements in the chemistry of sulfinic acid derivatives is their role as precursors to sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals. rsc.org Modern synthetic methods have been developed to utilize sulfinates in cross-coupling reactions, C-H functionalization, and other transformations, often under mild and environmentally friendly conditions. rsc.org These methods offer significant advantages over traditional approaches, including greater functional group tolerance and operational simplicity.

Furthermore, the development of new catalytic systems, including those based on palladium and copper, has expanded the scope of reactions involving sulfinates. rsc.org Researchers have also explored electrochemical methods for the synthesis of sulfinic acid derivatives, offering a more sustainable approach to these valuable compounds. theses.cz The ongoing exploration of the reactivity and applications of sulfinic acid derivatives continues to open new avenues for the efficient construction of complex molecules. bohrium.com

Current Research Landscape and Unexplored Avenues for 2-Benzothiazolesulfinicacid

2-Benzothiazolesulfinic acid and its salts are at the forefront of innovative research, particularly in the development of advanced therapeutic and diagnostic agents. A notable application is its use as an oxygen prodrug in cancer therapy. In the acidic tumor microenvironment, the water-soluble sodium salt of 2-benzothiazolesulfinic acid can be hydrolyzed to release sulfur dioxide (SO2). This SO2 can then react with hydrogen peroxide, which is often overproduced in tumor cells, to generate cytotoxic reactive oxygen species (ROS), leading to targeted tumor cell death. mdpi.com

The synthesis of 2-benzothiazolesulfinic acid and its derivatives remains an active area of investigation. While methods exist for its preparation, researchers are continuously seeking more efficient, scalable, and environmentally benign synthetic routes. theses.cztheses.cz For instance, the oxidation of 2,2'-dithiobis(benzothiazole) (B116540) is a common approach, but optimizing reaction conditions to maximize yield and purity is a key focus.

Unexplored avenues for 2-benzothiazolesulfinic acid research are plentiful. Its unique combination of a biologically active benzothiazole core and a versatile sulfinic acid group suggests potential applications in areas that have yet to be fully investigated. These include its use as a ligand in coordination chemistry, a building block for novel polymers and materials, and a catalyst in organic reactions. Further studies into its physical and chemical properties, as well as its reactivity with a broader range of substrates, are likely to uncover new and exciting applications for this fascinating molecule.

| Property | Value |

| Chemical Formula | C7H5NO2S2 |

| Molecular Weight | 199.242 g/mol |

| Exact Mass | 198.976 g/mol |

| CAS Number | 72733-80-3 |

| Synonyms | This compound(9CI), Benzothiazol-2-sulfinsaure, benzo[d]thiazole-2-sulfinic acid |

Structure

3D Structure

属性

CAS 编号 |

72733-80-3 |

|---|---|

分子式 |

C7H5NO2S2 |

分子量 |

199.3 g/mol |

IUPAC 名称 |

1,3-benzothiazole-2-sulfinic acid |

InChI |

InChI=1S/C7H5NO2S2/c9-12(10)7-8-5-3-1-2-4-6(5)11-7/h1-4H,(H,9,10) |

InChI 键 |

RZUZUEOXSOLCSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)O |

规范 SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2 Benzothiazolesulfinicacid and Its Functionalized Derivatives

Direct Synthesis Pathways of 2-Benzothiazolesulfinic acid

Direct synthetic routes to 2-benzothiazolesulfinic acid are not extensively documented in publicly available research. The primary focus of synthetic chemistry in this area has been on the construction of the benzothiazole (B30560) ring system and the subsequent introduction or modification of substituents at the 2-position. However, one notable method involves the use of 2-aminothiophenol (B119425) as a key precursor. The condensation of 2-aminothiophenol with substances containing a carbonyl or cyano group is a widely used strategy for forming the benzothiazole core. nih.gov

Another approach involves the oxidation of 2-mercaptobenzothiazole. While this method is more commonly associated with the formation of sulfonyl derivatives, controlled oxidation could potentially yield the desired sulfinic acid. The development of direct and efficient pathways to 2-benzothiazolesulfinic acid remains an area ripe for further investigation.

Precursor-Based Synthetic Routes to the Benzothiazole Scaffold

The construction of the benzothiazole scaffold is a critical step in the synthesis of 2-benzothiazolesulfinic acid and its derivatives. Various precursor-based strategies have been developed to achieve this, primarily focusing on heterocyclization and C-S bond formation reactions.

Heterocyclization Strategies

Heterocyclization reactions are fundamental to the synthesis of the benzothiazole ring system. A common and versatile method involves the condensation of 2-aminothiophenols with a variety of reagents. nih.govmdpi.com

Key heterocyclization strategies include:

Condensation with Aldehydes: Aromatic aldehydes react with 2-aminothiophenol to form 2-substituted benzothiazoles. This reaction can be catalyzed by various agents, including acids, metal catalysts, and even green catalysts like commercial laccases or tin pyrophosphate under microwave irradiation. nih.gov For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to be an effective catalyst for the condensation of 2-aminothiophenol with both electron-donating and electron-withdrawing aldehydes, yielding excellent results. nih.gov

Reaction with Carboxylic Acids and Derivatives: 2-Aryl benzothiazoles can be synthesized by reacting substituted 2-aminothiophenol with substituted aminobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures. derpharmachemica.com

Domino Condensation/Heterocyclization: A domino process involving the condensation of 2-iodoanilines, acid chlorides, and Lawesson's reagent can produce 2-thio-substituted benzothiazoles. nih.gov Similarly, a three-component synthesis of 2-N-substituted benzothiazoles can be achieved through a copper-catalyzed domino condensation/S-arylation/heterocyclization process. scilit.comacs.org

Electrochemical Synthesis: An external oxidant-free intramolecular dehydrogenative C–S cross-coupling has been developed under undivided electrolytic conditions to synthesize various 2-aminobenzothiazoles from aryl isothiocyanates and amines. rsc.org

The choice of synthetic route often depends on the desired substitution pattern on the benzothiazole core and the availability of starting materials.

C-S Coupling Reactions

Carbon-sulfur (C-S) bond formation is a crucial step in many benzothiazole syntheses, particularly in intramolecular cyclization reactions.

Notable C-S coupling strategies include:

Palladium-Catalyzed Intramolecular C-S Coupling: Sugar-based benzothiazoles have been synthesized from glycosyl thioureas through a chemoselective, palladium-catalyzed intramolecular C-S coupling reaction. researchgate.net

Copper-Catalyzed C-S Coupling: Copper catalysts are frequently employed for C-S bond formation. For example, the synthesis of 2-substituted benzothiazoles from o-iodoanilines, arylacetic acids, and elemental sulfur is catalyzed by copper metal. organic-chemistry.org

Iron-Catalyzed Intramolecular C-S Cyclization: N-2-iodophenyl-N¹-benzoyl thioureas can be cyclized to form 2-(N-aroylamino)benzothiazoles using an iron catalyst. tandfonline.com

Metal-Free Cascade C-S Bond Formation: A metal-free approach involves the reaction of 2-fluoroanilines with benzoyl chlorides and Lawesson's reagent, proceeding through a cascade of C-F bond fission and intramolecular C-S bond formation. sorbonne-universite.fr

These C-S coupling reactions offer powerful tools for constructing the benzothiazole scaffold with a wide range of functional groups. sioc-journal.cn

Functionalization and Derivatization Approaches for the 2-Benzothiazolesulfinicacid Core

Once the benzothiazole core is established, further functionalization and derivatization can be carried out to introduce diverse chemical properties.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of specific positions on the benzothiazole ring.

Key techniques include:

C-H Borylation: Iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (B189464) (BTD) allows for the regioselective introduction of boryl groups at the C5 or C4 and C6 positions. These borylated intermediates can then be further functionalized. nih.govacs.org

Directed C-H Arylation: Palladium-catalyzed C7 arylation of benzothiazoles has been achieved without the need for a directing group, using bromoarenes as coupling partners. mdpi.com

Iron(III)-Catalyzed C-H Functionalization: An iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates has been developed, proceeding via C-H functionalization. researchgate.net

These methods provide access to a variety of substituted benzothiazoles that would be difficult to obtain through de novo synthesis. nih.gov

Introduction of Diverse Functional Groups (e.g., Alkylation, Acylation, Silylation)

A variety of functional groups can be introduced onto the benzothiazole core, expanding its chemical diversity.

Alkylation:

Decarboxylative Alkylation: A silver-catalyzed decarboxylative direct C2-alkylation of benzothiazoles with carboxylic acids provides a novel route to 2-alkyl benzothiazoles. rsc.org

Phase-Transfer-Catalyzed Alkylation: Asymmetric alkylation of α-benzoyloxy-β-keto esters using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst can lead to the stereoselective construction of complex molecules. nih.gov

Friedel-Crafts Alkylation: This classic reaction can be adapted for the alkylation of various aromatic and heterocyclic compounds, including those with a benzothiazole core, using more environmentally friendly catalysts and reagents. beilstein-journals.org

Palladium-Catalyzed Alkylation: Palladium catalysts can be used for the alkylation of unactivated C(sp³)–H bonds, enabling the synthesis of optically active unnatural α-amino acids containing a benzothiazole moiety. rsc.org

C3-Alkylation of 4-hydroxycoumarins: Sulfated tin oxide has been shown to be an efficient catalyst for the C3-alkylation of 4-hydroxycoumarins with secondary benzyl (B1604629) alcohols. scirp.org

Acylation:

Friedel-Crafts Acylation: This reaction is a standard method for introducing an acyl group onto an aromatic ring. An acid chloride and a Lewis acid catalyst like AlCl₃ are typically used. youtube.com

Synthesis of 2-N-acylaminobenzothiazole derivatives: These can be prepared by reacting 2-aminobenzothiazole (B30445) derivatives with acid chlorides or carboxylic acids. researchgate.net

Silylation:

tert-Butyldimethylsilyl (TBDMS) Ethers: The hydroxyl group of a benzothiazole derivative can be protected as a TBDMS ether. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole (B134444) in DMF. organic-chemistry.org The silyl (B83357) ether is stable to basic conditions but can be cleaved with fluoride (B91410) ions or under acidic conditions. organic-chemistry.org

The following table summarizes some of the key synthetic reactions for preparing and functionalizing benzothiazole derivatives.

| Reaction Type | Precursors | Reagents/Catalysts | Product |

| Heterocyclization | 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl, Ethanol | 2-Arylbenzothiazoles |

| C-S Coupling | Glycosyl Thioureas | Palladium Catalyst | Sugar-based Benzothiazoles |

| Regioselective Functionalization | 2,1,3-Benzothiadiazole | Iridium Catalyst, Borylation Reagent | Borylated Benzothiadiazoles |

| Alkylation | Benzothiazole, Carboxylic Acid | Silver Catalyst | 2-Alkylbenzothiazole |

| Acylation | Benzene (B151609) (as model) | Acid Chloride, AlCl₃ | Acylbenzene |

| Silylation | Alcohol | TBDMS-Cl, Imidazole | TBDMS Ether |

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of sulfinic acids, including 2-benzothiazolesulfinic acid, has traditionally relied on methods such as the oxidation of thiols with reagents like hydrogen peroxide or the reduction of sulfonyl chlorides. nih.gov However, these classical approaches often suffer from harsh reaction conditions and can lead to the formation of numerous byproducts due to the multiple oxidation states of sulfur. nih.gov

A significant advancement in the synthesis of sulfinic acids involves an oxidation-free method utilizing 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent. nih.gov This approach circumvents the direct synthesis of the often unstable sulfinic acid by using a stable, isolable intermediate. The benzothiazole moiety in BTS essentially acts as a protecting group for the sulfinic acid. nih.gov

The synthesis of the 2-sulfinyl benzothiazole (BTS) precursor itself is a key step. The reaction conditions for the formation of BTS (referred to as benzothiazolation) have been optimized. A model reaction to establish these conditions provides insight into the process. The cleavage of the S-S bond in a disulfide precursor is achieved to form the sulfinate. This process can be followed by the reaction with an electrophile to generate various functionalized derivatives.

The generation of the sulfinate from BTS allows for a one-step, oxidation-free method to produce functionalized derivatives like modified Julia sulfones. nih.gov The reaction of BTS with an alkyl halide, for instance, transfers the sulfinate from the benzothiazole core to the alkyl group without the need for an inert atmosphere or oxidizing agents. nih.gov This transfer releases a benzothiazole derivative and the desired sulfinate salt. nih.gov

Green Chemistry Principles in this compound Synthesis

The development of synthetic routes for 2-benzothiazolesulfinic acid and its salts has seen a shift towards greener methodologies, primarily to avoid the drawbacks associated with traditional synthetic methods.

A key green chemistry principle applied in this context is the avoidance of harsh and hazardous reagents. Classical methods for synthesizing sulfinic acids often employ strong oxidants like hydrogen peroxide (H₂O₂), which can lead to over-oxidation and the formation of undesirable byproducts. nih.gov A modern approach utilizes 2-sulfinyl benzothiazole (BTS) as a stable precursor, which allows for the generation of sulfinate salts under oxidation-free conditions. nih.gov This method is inherently greener as it eliminates the need for strong oxidizing agents and minimizes waste generation.

The concept of atom economy and waste reduction is also central. The use of BTS as a sulfinic acid transfer reagent represents a streamlined synthetic pathway. nih.gov It provides a common intermediate that can be used to synthesize a variety of sulfur-containing compounds, such as sulfones and sulfonamides, in a one-pot synthesis, which reduces the number of separate reaction and purification steps. nih.gov

Reaction Mechanisms and Pathways of 2 Benzothiazolesulfinicacid

Hydrolytic Pathways and Products (e.g., SO2 formation in specific environments)

2-Benzothiazolesulfinic acid (BTS) can undergo hydrolysis, particularly in weakly acidic environments. The sulfite (B76179) structure of the water-soluble form of BTS is susceptible to hydrolysis, leading to the formation of sulfur dioxide (SO2). mdpi.com This process is significant in certain biological and chemical contexts where the controlled release of SO2 is desired. mdpi.com The general stability of the compound is dependent on factors like temperature and pH. While stable at ambient conditions, elevated temperatures or highly acidic or alkaline environments can promote decomposition. njchm.com The hydrolysis of related benzoxazole (B165842) compounds under acidic conditions proceeds through nucleophilic attack on the conjugate acid, leading to ring fission and the formation of corresponding amidophenols, suggesting that the benzothiazole (B30560) ring may also be susceptible to cleavage under certain hydrolytic conditions. rsc.org

The decomposition of sulfinic acids can be complex. For instance, the thermal degradation of related polymers containing acrylic acid can lead to a variety of by-products through the cleavage of side groups and polymer chains. researchgate.net While specific comprehensive studies on the full range of hydrolytic by-products of 2-benzothiazolesulfinic acid are not widely documented, the primary pathway in acidic media points towards the generation of SO2. mdpi.com

Redox Chemistry and Associated Mechanisms

The redox chemistry of a compound describes reactions where it is oxidized (loses electrons) or reduced (gains electrons). nptel.ac.in The sulfur atom in 2-benzothiazolesulfinic acid is in a +2 oxidation state, making it susceptible to both oxidation and reduction. mdpi.com

Oxidation: Oxidation of sulfinic acids typically yields sulfonic acids, where the sulfur atom is in a +4 oxidation state. mdpi.com Oxidizing agents can facilitate this transformation. For example, the oxidation of benzylic carbons to carboxylic acids often involves strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), which proceed through radical intermediates. masterorganicchemistry.com A similar oxidative process for 2-benzothiazolesulfinic acid would likely involve the formation of 2-benzothiazolesulfonic acid. The reaction of sulfinic acid salts with oxidizing agents like potassium persulfate (K2S2O8) can also lead to the formation of sulfonyl radicals, which can then participate in further reactions. mdpi.com

Reduction: Reduction of sulfinic acids is less common but can occur. The reduction of a sulfinic acid would lead to a compound with sulfur in a lower oxidation state, such as a thiol. Redox reactions are fundamental in many biological processes, where the direction of electron flow is determined by the standard reduction potential (E˚′) of the reacting species. mdpi.com Electrons flow from a redox pair with a lower reduction potential to one with a higher potential. mdpi.com

The following table summarizes the potential redox products of 2-Benzothiazolesulfinic acid.

| Reaction Type | Reactant | Potential Product | Change in Sulfur Oxidation State |

| Oxidation | 2-Benzothiazolesulfinic acid | 2-Benzothiazolesulfonic acid | +2 to +4 |

| Reduction | 2-Benzothiazolesulfinic acid | 2-Benzothiazolethiol | +2 to -2 (in thiol form) |

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-benzothiazolesulfinic acid in electrophilic and nucleophilic reactions is dictated by the electron distribution within the molecule.

Nucleophilic Character: A nucleophile is a species that donates an electron pair to form a new covalent bond. masterorganicchemistry.com The sulfinate group (R-SO2-) is generally considered a soft nucleophile. The sodium salt of 2-benzothiazolesulfinic acid can act as a nucleophile, participating in reactions such as nucleophilic acyl substitution. libretexts.orglibretexts.org In these reactions, the sulfinate anion would attack an electrophilic center, such as the carbonyl carbon of an acyl chloride or ester, leading to the formation of a new sulfur-carbon bond and displacement of a leaving group. libretexts.orglibretexts.org The reactivity of nucleophiles is influenced by factors like basicity, polarizability, and the solvent. nih.gov

Electrophilic Character: An electrophile is a species that accepts an electron pair. masterorganicchemistry.com The sulfur atom in 2-benzothiazolesulfinic acid, being bonded to two electronegative oxygen atoms, possesses some electrophilic character. However, reactions where the sulfinic acid itself acts as the primary electrophile are less common than its nucleophilic reactions via the sulfinate anion. More typically, the aromatic benzothiazole ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com In these reactions, an incoming electrophile attacks the π-electron system of the aromatic ring. The sulfinic acid group would act as a substituent on the ring, directing the incoming electrophile to either the ortho, meta, or para position, depending on its electronic properties.

The table below outlines the expected reactivity.

| Reaction Type | Role of 2-Benzothiazolesulfinic acid/derivative | Potential Reactant | Potential Product |

| Nucleophilic Substitution | Nucleophile (as sulfinate salt) | Acyl Halide (R-COCl) | Acyl Sulfinate (R-CO-SO2-BT) |

| Electrophilic Aromatic Substitution | Substrate | Nitronium ion (NO2+) | Nitro-2-benzothiazolesulfinic acid |

Radical Mechanisms and Reactive Intermediates

Free radicals are highly reactive species with one or more unpaired electrons. nptel.ac.in Sulfinic acids and their salts are well-known precursors for the generation of sulfonyl radicals (R-SO2•). acs.org These radicals can be formed through various methods, including thermal or photochemical initiation, or via redox processes. nptel.ac.in

For instance, the reaction of sodium sulfinates with an oxidizing agent like K2S2O8 under the influence of light can generate sulfonyl radicals. mdpi.com These radicals are key intermediates in a variety of synthetic transformations. Once formed, the benzothiazolesulfonyl radical can undergo several reactions:

Addition to Alkenes and Alkynes: The sulfonyl radical can add across double or triple bonds to form new carbon-sulfur bonds, leading to the synthesis of vinyl or alkyl sulfones. beilstein-journals.org This is a common strategy for the formation of sulfone-containing compounds.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of the parent sulfinic acid and a new radical. nih.gov

Coupling Reactions: The radical can couple with other radicals present in the reaction mixture.

The generation of free radicals from 2-benzothiazolesulfinic acid is a versatile method for creating complex molecules, as the resulting sulfonyl radical is a useful building block in organic synthesis. ccspublishing.org.cn

Photochemical Transformations and Dynamics

Photochemistry involves chemical reactions initiated by the absorption of light.

Upon absorption of light, a molecule is promoted from its ground electronic state to an excited state. The characterization of these excited states is crucial for understanding the subsequent photochemical pathways. For benzothiazole derivatives, particularly those like 2-(2'-hydroxyphenyl)benzothiazole, studies have shown the occurrence of excited-state intramolecular proton transfer (ESIPT). nih.govacs.orgacs.org

In these systems, photoexcitation leads to a significant change in the electronic distribution, often making a distal site more basic and facilitating the transfer of a proton. rsc.orgresearchgate.net This process results in the formation of a keto-tautomer in the excited state, which then fluoresces at a longer wavelength (a large Stokes shift) compared to the initial enol form. acs.orgresearchgate.net Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), are often used to model the potential energy surfaces of the ground and excited states to understand the ESIPT mechanism. nih.govrsc.org While these studies are on derivatives, they suggest that the benzothiazole moiety in 2-benzothiazolesulfinic acid also possesses accessible excited states that could be involved in photochemical reactions.

The table below shows typical photophysical properties observed for related benzothiazole derivatives.

| Property | Observation for 2-(2'-hydroxyphenyl)benzothiazole derivatives | Reference |

| Absorption | Broad band around 360–370 nm (π–π* transition) | acs.org |

| Emission (Nonpolar Solvents) | Single fluorescence in the green region (from keto-tautomer) | acs.orgresearchgate.net |

| Emission (Polar Solvents) | Dual fluorescence (blue from enol, green from keto) | acs.orgresearchgate.net |

| Key Process | Excited-State Intramolecular Proton Transfer (ESIPT) | nih.govrsc.org |

The S-O bond in sulfinic acids can be susceptible to cleavage upon photoexcitation, leading to the formation of radicals. A significant pathway in the photochemistry of sulfinic acids is the generation of sulfonyl radicals. nih.gov

Visible-light photoredox catalysis is a powerful tool for this transformation. In a typical system, a photocatalyst (like an iridium or ruthenium complex) absorbs light and becomes excited. This excited photocatalyst can then engage in a single-electron transfer (SET) with a sulfinate salt to generate a sulfonyl radical. acs.org These photo-generated sulfonyl radicals can then be used in various coupling reactions, for example, with electron-deficient olefins like acrylates to form new sulfone products. acs.org

Another photo-induced pathway involves the reaction of triplet sulfur dioxide (formed by photoexcitation of SO2) with alkanes. This process generates alkyl and hydroxysulfinyl (•S(O)OH) radicals, which can combine to form sulfinic acids. nih.gov This indicates that the reverse process, the photolysis of the sulfinic acid, is a plausible route to generate radicals. The direct photoinduced C–H sulfination of C(sp3)–H bonds using sodium metabisulfite (B1197395) (a source of sulfinates) highlights the utility of light in forming C–S bonds via radical intermediates. nih.gov

Inter-system Crossing and Triplet State Involvement

The photochemical behavior of a molecule, including processes like inter-system crossing (ISC) and the involvement of triplet states, is determined by its electronic structure. libretexts.org Intersystem crossing is a radiationless process involving a transition between two electronic states with different spin multiplicities, for instance, from an excited singlet state (S₁) to a triplet state (T₁). libretexts.orgresearchgate.net This process is technically "forbidden" by spectroscopic selection rules, making it generally less probable than fluorescence from the singlet state. libretexts.org However, the probability of ISC increases significantly when the vibrational levels of the two excited states overlap and when spin-orbit coupling is present. researchgate.net

For 2-Benzothiazolesulfinic acid, while direct experimental studies on its photophysics are not extensively documented, inferences can be drawn from related structures. The presence of a sulfur atom in the benzothiazole ring is a key feature. Sulfur, being a heavier atom compared to carbon, nitrogen, or oxygen, can enhance spin-orbit coupling. This "heavy-atom effect" is known to increase the rates of intersystem crossing. nih.gov Studies on fluorene-based copolymers containing thiophene (B33073) units have shown that the presence of sulfur increases the quantum yields for triplet-state formation. nih.gov

Furthermore, research on 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a compound with a related benzimidazole (B57391) core, has demonstrated evidence for a triplet state through low-temperature phosphorescence and electron paramagnetic resonance (EPR) studies. nih.govresearchgate.net This triplet state was shown to produce singlet oxygen, indicating its potential role in photochemical reactions. nih.govresearchgate.net Given these precedents, it is plausible that upon photoexcitation, 2-Benzothiazolesulfinic acid can undergo intersystem crossing from its lowest singlet excited state (S₁) to populate a triplet excited state (T₁). The efficiency of this process would be influenced by the sulfur atom within its core structure. The resulting triplet state would be paramagnetic and could participate in various photochemical reactions, such as energy transfer or radical reactions, that are not accessible from the singlet state. libretexts.org

Thermal Decomposition Mechanisms

Thermal decomposition is a chemical breakdown of a substance induced by heat. cymitquimica.com The stability of a compound against heat is a critical aspect of its chemical profile. According to safety data for the sodium salt of 2-Benzothiazolesulfinic acid, the compound is considered stable under recommended storage conditions, and specific data regarding its decomposition temperature or hazardous decomposition products are not available. cymitquimica.com

In the absence of specific experimental data for 2-Benzothiazolesulfinic acid, general principles of thermal decomposition for related organic compounds can be considered. The thermal stability of organic molecules is dictated by the strength of their weakest chemical bonds. For 2-Benzothiazolesulfinic acid, potential decomposition pathways could involve the cleavage of the carbon-sulfur (C-S) bond or the sulfur-oxygen (S-O) bonds within the sulfinic acid group, or fragmentation of the benzothiazole ring itself.

Studies on other organic sulfur compounds and carboxylic acids provide some context. For example, the thermal degradation of some furoic acids is known to proceed via decarboxylation at elevated temperatures. libretexts.org While a sulfinic acid is not a carboxylic acid, the loss of sulfur dioxide (SO₂) from the sulfinic acid moiety is a conceivable decomposition pathway, analogous to decarboxylation. The thermal decomposition of allylic sulfinic acids has been shown to proceed through a retro-ene mechanism. nih.gov However, the aromatic nature of the benzothiazole ring in 2-Benzothiazolesulfinic acid makes this specific pathway less likely. The stability of the benzothiazole ring system itself is generally high due to its aromaticity, suggesting that decomposition would likely initiate at the more reactive sulfinic acid group.

The decomposition process would likely generate various volatile products, and the specific mechanism would depend on factors such as temperature, pressure, and the presence of other reactive species. A plausible, though unconfirmed, pathway could be the disproportionation of the sulfinic acid into a sulfonic acid and a thiosulfonate, a known reaction for sulfinic acids, which might be followed by further decomposition at higher temperatures.

Advanced Spectroscopic and Structural Elucidation of 2 Benzothiazolesulfinicacid

High-Resolution Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for unambiguously determining the molecular structure and electronic properties of a compound. For 2-benzothiazolesulfinic acid, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy would provide a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. While specific experimental NMR data for 2-benzothiazolesulfinic acid is not available, computational methods, such as Density Functional Theory (DFT), can provide reliable predictions of its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-benzothiazolesulfinic acid is expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring and the proton of the sulfinic acid group. The aromatic protons would likely appear in the range of 7.0-8.5 ppm, with their exact chemical shifts and coupling patterns depending on their position on the benzene (B151609) ring. The sulfinic acid proton (S-OH) is expected to be a broad singlet and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. Theoretical calculations for related benzothiazole derivatives suggest that the carbon atom attached to the sulfinic acid group (C2) would have a characteristic chemical shift. The other carbon atoms of the benzothiazole ring would resonate in the aromatic region (typically 110-160 ppm).

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments reveal connectivity between protons, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.

Solid-State NMR: Solid-state NMR (ssNMR) would be particularly useful for characterizing the compound in its crystalline form. It can provide information about the molecular packing, polymorphism, and intermolecular interactions that are not observable in solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Benzothiazolesulfinic Acid (Computational Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~165.0 |

| C4 | ~7.90 | ~126.0 |

| C5 | ~7.40 | ~124.0 |

| C6 | ~7.50 | ~127.0 |

| C7 | ~8.10 | ~122.0 |

| C3a | - | ~153.0 |

| C7a | - | ~135.0 |

| S-OH | Variable (broad) | - |

Note: These are estimated values based on computational studies of similar benzothiazole structures. Actual experimental values may vary.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be used.

For 2-benzothiazolesulfinic acid (C₇H₅NO₂S₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimental value to confirm its elemental formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation pattern of the molecular ion. The fragmentation of 2-benzothiazolesulfinic acid would likely involve the loss of the sulfinic acid group (SO₂H) or cleavage of the benzothiazole ring. Common fragmentation pathways for related aromatic sulfonamides include the loss of SO₂ ebi.ac.uk. The fragmentation pattern would help in confirming the connectivity of the atoms within the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-Benzothiazolesulfinic Acid

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₅NO₂S₂ | 200.9816 |

| [M+H]⁺ | C₇H₆NO₂S₂ | 201.9894 |

| [M-SO₂]⁺ | C₇H₅NS | 135.0146 |

| [M-SO₂H]⁺ | C₇H₄NS | 134.0068 |

Note: These are theoretical values. The observed fragmentation pattern may vary depending on the ionization method and collision energy.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. Theoretical DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra.

FT-IR Spectroscopy: The FT-IR spectrum of 2-benzothiazolesulfinic acid is expected to show characteristic absorption bands for the O-H stretch of the sulfinic acid group (a broad band around 3000-3400 cm⁻¹), the S=O stretch (around 1050-1150 cm⁻¹), and various vibrations of the benzothiazole ring, including C=N, C=C, and C-H stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-S and S-O bonds are often more Raman active. The Raman spectrum would be particularly useful for identifying the vibrations of the sulfur-containing functional group and the benzothiazole skeleton.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for 2-Benzothiazolesulfinic Acid (Computational Data)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3300 (broad) | ~3300 |

| C-H stretch (aromatic) | 3050-3150 | 3050-3150 |

| C=N stretch | ~1610 | ~1610 |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 |

| S=O stretch | ~1100 | ~1100 |

| C-S stretch | ~700 | ~700 |

Note: These are estimated values based on DFT calculations for similar molecules. Experimental values can be influenced by intermolecular interactions.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra of molecules.

The UV-Vis spectrum of 2-benzothiazolesulfinic acid is expected to exhibit absorption bands in the UV region, characteristic of the benzothiazole chromophore. The electronic transitions would likely be of the π → π* and n → π* type, involving the delocalized π-system of the benzothiazole ring and the non-bonding electrons on the nitrogen and sulfur atoms. The position and intensity of the absorption maxima (λₘₐₓ) would be sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for 2-Benzothiazolesulfinic Acid (Computational Data)

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~280-320 | High |

| n → π* | ~330-360 | Low |

Note: These are approximate values based on TD-DFT calculations for benzothiazole derivatives. The experimental spectrum will depend on the solvent used.

Crystal Structure Analysis

Determining the three-dimensional arrangement of atoms in a crystal provides definitive proof of a molecule's structure and offers insights into its intermolecular interactions and physical properties.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. While a crystal structure for 2-benzothiazolesulfinic acid has not been reported, analysis of related structures, such as bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) nih.govresearchgate.net and various other 2-substituted benzothiazoles, allows for predictions of its likely structural features.

Expected Molecular Geometry: The benzothiazole ring system is expected to be nearly planar. The sulfinic acid group at the 2-position will have a specific orientation relative to the ring. Key structural parameters that would be determined include bond lengths (e.g., C-S, S-O, O-H), bond angles, and torsion angles.

Intermolecular Interactions: In the solid state, molecules of 2-benzothiazolesulfinic acid are likely to be held together by a network of intermolecular interactions. Hydrogen bonding involving the sulfinic acid group (S-O-H···O=S or S-O-H···N) is expected to be a dominant feature. Additionally, π-π stacking interactions between the aromatic benzothiazole rings could play a significant role in the crystal packing.

Table 5: Expected Crystallographic Parameters for 2-Benzothiazolesulfinic Acid (Based on Analogous Structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths (Å) | C2-S: ~1.75, S-O: ~1.50, S=O: ~1.45 |

| Dominant Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Note: These are generalized expectations based on the crystal structures of similar benzothiazole derivatives.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

For a microcrystalline powder of 2-Benzothiazolesulfinic acid, PXRD would be employed to obtain a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are dictated by the crystal lattice of the compound.

Rietveld Refinement is a powerful analytical method used to refine the crystal structure of a material from its powder diffraction data. It involves a least-squares fitting procedure where a calculated diffraction pattern, based on a structural model, is matched to the experimental pattern. This refinement process can yield precise lattice parameters, atomic positions, and other structural details.

In the absence of experimental data for 2-Benzothiazolesulfinic acid, a hypothetical Rietveld refinement could be conceptualized. An initial structural model would be proposed, likely based on the known structures of similar benzothiazole or sulfinic acid derivatives. The refinement process would then adjust various parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Illustrative Rietveld Refinement Parameters for a Hypothetical Crystalline Form of 2-Benzothiazolesulfinic Acid

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric organic compounds. |

| a (Å) | 8.5 | Lattice parameter. |

| b (Å) | 12.2 | Lattice parameter. |

| c (Å) | 7.8 | Lattice parameter. |

| β (°) | 95.5 | The angle of the monoclinic cell. |

| Rwp (%) | < 10 | Weighted profile R-factor, indicating the goodness of fit. A lower value signifies a better refinement. |

| Rexp (%) | < 5 | The expected R-factor, representing the best possible fit for the given data quality. |

| Goodness of Fit (χ²) | < 2 | A statistical measure of the fit quality. A value close to 1 indicates an excellent refinement. |

Note: The data in this table is illustrative and not based on experimental results for 2-Benzothiazolesulfinic acid.

Micro-Electron Diffraction (MicroED)

Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the atomic-resolution structures of small molecules from nanocrystals, which are often too small for conventional X-ray diffraction methods. nih.govnih.gov This cryo-electron microscopy (cryo-EM) method is particularly valuable when only a small amount of material is available or when the compound forms only very small crystals. youtube.com

While no specific MicroED studies on 2-Benzothiazolesulfinic acid have been reported in the searched literature, the technique is well-suited for the structural elucidation of such organic compounds. The process involves depositing the nanocrystals onto a transmission electron microscope (TEM) grid, which is then cryo-cooled. A low-dose electron beam is used to collect diffraction data as the crystal is continuously rotated. nih.gov

The resulting diffraction patterns can be processed using standard crystallographic software to solve the three-dimensional structure of the molecule. For a compound like 2-Benzothiazolesulfinic acid, MicroED could provide crucial information on its molecular conformation, bond lengths, and angles, as well as its packing in the crystalline state. hhu.deresearchgate.net

Hypothetical MicroED Data Collection and Refinement Statistics for 2-Benzothiazolesulfinic Acid

| Parameter | Hypothetical Value | Description |

| Resolution (Å) | 1.0 | The level of detail resolved in the electron density map. |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| Unit Cell a, b, c (Å) | 8.4, 12.1, 7.9 | The dimensions of the unit cell. |

| Unit Cell α, β, γ (°) | 90, 95.2, 90 | The angles of the unit cell. |

| Completeness (%) | > 99 | The percentage of measured unique reflections. |

| R-work / R-free | 0.20 / 0.23 | Factors indicating the agreement between the model and the experimental data. |

Note: The data in this table is illustrative and not based on experimental results for 2-Benzothiazolesulfinic acid.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The crystal packing and supramolecular architecture of organic compounds are governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. semanticscholar.org For 2-Benzothiazolesulfinic acid, the presence of both hydrogen bond donors (-OH group of the sulfinic acid) and acceptors (the nitrogen atom of the benzothiazole ring and the oxygen atoms of the sulfinic acid group) suggests the formation of a robust hydrogen-bonding network.

While the specific crystal structure of 2-Benzothiazolesulfinic acid is not available in the provided search results, analysis of related benzothiazole derivatives and sulfinic acids allows for the prediction of likely intermolecular interactions. nih.govajol.infonih.govresearchgate.net

It is highly probable that the sulfinic acid moieties would form strong intermolecular hydrogen bonds. These could manifest as dimers, where two molecules are linked through a pair of O-H···O hydrogen bonds, a common motif in carboxylic and sulfinic acids. Additionally, hydrogen bonds between the sulfinic acid group of one molecule and the nitrogen atom of the benzothiazole ring of a neighboring molecule are expected.

The interplay of these various interactions would result in a complex three-dimensional supramolecular network. The specific nature of this network would determine the packing efficiency and ultimately the macroscopic properties of the crystalline solid.

Plausible Intermolecular Interactions in Crystalline 2-Benzothiazolesulfinic Acid

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Strong Hydrogen Bond | -SO₂H | O =S- | Likely to form dimeric structures or chains. |

| Strong Hydrogen Bond | -SO₂H | N (benzothiazole) | Connecting molecules into chains or layers. |

| Weak Hydrogen Bond | C-H (aromatic) | O (sulfinic acid) | Contributing to the cohesion between molecules. |

| π-π Stacking | Benzothiazole Ring | Benzothiazole Ring | Parallel or offset stacking of the aromatic rings. |

Note: This table presents plausible interactions based on the chemical structure of 2-Benzothiazolesulfinic acid and data from related compounds.

Computational and Theoretical Investigations of 2 Benzothiazolesulfinicacid

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including benzothiazole (B30560) derivatives. While specific DFT studies on 2-Benzothiazolesulfinic acid are not extensively available in the reviewed literature, the principles and findings from studies on related compounds can provide valuable insights.

DFT calculations can elucidate the electronic structure of 2-Benzothiazolesulfinic acid, including the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

For benzothiazole derivatives, studies have shown that the HOMO and LUMO are often distributed across the benzothiazole ring system. The energies of these orbitals determine the electronic properties and reactivity of the molecule. For instance, a smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity. Computational studies on various benzothiazole derivatives have calculated HOMO-LUMO energy gaps to understand their reactivity and electronic transitions. researchgate.net

The introduction of a sulfinic acid group at the 2-position of the benzothiazole ring is expected to significantly influence the electronic structure. The sulfur atom, with its available d-orbitals, and the acidic proton can alter the electron distribution and the energies of the frontier orbitals.

Table 1: Hypothetical Electronic Properties of 2-Benzothiazolesulfinic acid based on DFT studies of related compounds

| Property | Predicted Characteristic | Implication |

| HOMO Distribution | Likely localized on the benzothiazole ring and the sulfur atom of the sulfinic acid group. | Site of electrophilic attack. |

| LUMO Distribution | Likely distributed over the benzothiazole ring system, particularly the thiazole (B1198619) part. | Site of nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be in a range that allows for moderate reactivity and potential for electronic applications. | Influences chemical reactivity and spectroscopic properties. |

| Dipole Moment | A significant dipole moment is expected due to the polar sulfinic acid group. | Affects solubility and intermolecular interactions. |

This table is illustrative and based on general principles of DFT applied to similar molecules, as direct data for 2-Benzothiazolesulfinic acid is not available.

Quantum chemical calculations are instrumental in studying the energetics of chemical reactions, including the determination of reaction pathways and the structures of transition states. For 2-Benzothiazolesulfinic acid, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

For example, DFT can be used to model the reaction mechanism of the oxidation of 2-mercaptobenzothiazole to 2-Benzothiazolesulfinic acid. Such a study would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. This would provide insights into the reaction's feasibility and kinetics.

Ab initio molecular dynamics simulations have been used to study the electrophilic aromatic sulfonation of benzene (B151609) with sulfur trioxide, confirming a low-energy concerted pathway with a cyclic transition state involving two SO3 molecules. nih.gov Similar methodologies could be applied to understand the reactivity of the benzothiazole ring in 2-Benzothiazolesulfinic acid.

Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.

For benzothiazole derivatives, DFT calculations have been successfully used to predict their vibrational spectra and electronic transitions. nih.govmdpi.com The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, providing a detailed understanding of its molecular vibrations. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, which can help in understanding the electronic transitions responsible for the observed UV-Vis absorption bands. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow the investigation of the conformational dynamics, solvent effects, and interactions of molecules over time.

MD simulations can be used to explore the conformational landscape of 2-Benzothiazolesulfinic acid. This involves identifying the most stable conformations of the molecule and the energy barriers between them. The orientation of the sulfinic acid group relative to the benzothiazole ring is a key conformational feature.

Furthermore, 2-Benzothiazolesulfinic acid may exhibit tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. wikipedia.org For sulfinic acids, tautomeric forms can exist. nih.gov Computational studies can be employed to determine the relative stabilities of different tautomers and the energy barriers for their interconversion. A thorough conformational analysis of all possible isomers and conformers can be performed using computational programs. nih.gov

Table 2: Potential Tautomers of 2-Benzothiazolesulfinic acid

| Tautomer Name | Structural Description | Predicted Relative Stability |

| Sulfinic Acid Form | R-S(=O)OH | Generally the more stable form for aromatic sulfinic acids. |

| Sulfinyl Ester Form | R-SO-OH | Likely to be less stable. |

This table presents potential tautomers based on the general chemistry of sulfinic acids.

The behavior of 2-Benzothiazolesulfinic acid in solution is significantly influenced by the solvent. MD simulations can be used to study the interactions between the solute and solvent molecules and to understand how the solvent affects the molecule's conformation, dynamics, and reactivity.

For instance, in a protic solvent like water, the sulfinic acid group can form hydrogen bonds with solvent molecules. These interactions can stabilize certain conformations and influence the acidity of the sulfinic acid. In contrast, in an aprotic solvent, the intramolecular interactions and the interactions with the solvent will be different, potentially leading to different preferred conformations and reactivity.

Studies on benzothiazole derivatives have shown that the polarity of the solvent can affect their spectroscopic properties, a phenomenon known as solvatochromism. nih.gov MD simulations can provide a molecular-level understanding of these solvent effects by analyzing the structure of the solvation shell around the molecule.

Intermolecular Interaction Analysis

The intermolecular interactions of 2-benzothiazolesulfinic acid are dictated by the functionalities present in its structure: the benzothiazole ring system and the sulfinic acid group (-SO₂H). These interactions are crucial in determining the compound's physical properties, crystal packing, and biological activity.

The sulfinic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the oxygen atoms). This duality allows for the formation of a variety of hydrogen bonding networks. In the solid state, it is highly probable that 2-benzothiazolesulfinic acid molecules would engage in strong intermolecular hydrogen bonds, forming dimers or extended chains.

Theoretical studies on related benzothiazole derivatives often highlight the importance of hydrogen bonding in their molecular recognition processes. scirp.orgresearchgate.net Density Functional Theory (DFT) calculations can be employed to model these interactions and predict their geometries and energies. For instance, in a dimeric structure of a hypothetical 2-benzothiazolesulfinic acid, a strong O-H···O=S hydrogen bond would likely be a dominant feature.

The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor, potentially interacting with the acidic proton of a neighboring molecule, further stabilizing the crystal lattice. The characteristics of these hydrogen bonds, such as bond length and angle, can be computationally predicted.

Table 1: Predicted Hydrogen Bond Parameters in a Hypothetical 2-Benzothiazolesulfinic Acid Dimer (Illustrative Data)

| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| O-H (Sulfinic Acid) | O=S (Sulfinic Acid) | 1.85 | 175 | -8.5 |

| C-H (Benzene Ring) | N (Thiazole Ring) | 2.45 | 150 | -2.1 |

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in the supramolecular assembly of 2-benzothiazolesulfinic acid. These interactions are critical for the stability of its solid-state structure. rsc.org

Furthermore, sulfur, being a large and polarizable atom, is known to participate in a range of non-covalent interactions. nih.gov These can include sulfur-π interactions and lone-pair interactions involving the sulfur atom of the thiazole ring. nih.gov Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions. wuttkescience.comacs.org NCI plots, for instance, can reveal regions of weak van der Waals forces, hydrogen bonding, and steric repulsion within a molecular system.

Table 2: Types of Non-covalent Interactions Expected in 2-Benzothiazolesulfinic Acid

| Interaction Type | Participating Moieties | Typical Energy Range (kcal/mol) |

| Hydrogen Bonding | -SO₂H, Thiazole N | 3 - 10 |

| π-π Stacking | Benzothiazole rings | 1 - 5 |

| Sulfur-π Interactions | Thiazole S and Benzene π-system | 0.5 - 2 |

| van der Waals Forces | Entire molecule | < 1 |

Machine Learning and AI in Predicting 2-Benzothiazolesulfinic Acid Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, have been successfully applied to predict the biological activities of various compounds, including sulfonamides, which are structurally related to sulfinic acids. nih.gov Such models use molecular descriptors, which are numerical representations of a molecule's structure and properties, to build a statistical relationship with a particular activity. For 2-benzothiazolesulfinic acid, descriptors could include electronic properties (e.g., HOMO-LUMO gap), steric parameters, and hydrophobicity.

The development of such predictive models for 2-benzothiazolesulfinic acid would require a curated dataset of its properties or the properties of a diverse set of related sulfinic acids. As more experimental and computational data becomes available, the application of ML and AI is poised to provide rapid and accurate predictions for this and other novel chemical entities.

Table 3: Potential Applications of Machine Learning for 2-Benzothiazolesulfinic Acid

| Application Area | Predicted Property/Outcome | Required Data for Model Training |

| Drug Discovery | Biological activity (e.g., enzyme inhibition) | A dataset of related compounds with measured biological activities. |

| Materials Science | Crystal structure, solubility | Experimental data on the properties of a diverse set of organosulfur compounds. |

| Synthetic Chemistry | Reaction outcomes, optimal reaction conditions | Large databases of chemical reactions involving sulfinic acids or benzothiazoles. |

Advanced Applications and Emerging Roles of 2 Benzothiazolesulfinicacid

Role in Advanced Organic Synthesis

2-Benzothiazolesulfinic acid has emerged as a versatile intermediate in modern organic synthesis, offering unique pathways to complex molecular architectures. Its reactivity is centered around the sulfinic acid moiety, which can be strategically employed in the construction of diverse heterocyclic systems and in the development of new catalytic processes.

The application of 2-benzothiazolesulfinic acid as a synthon—a molecular fragment used as a building block in chemical synthesis—is a growing area of interest. A notable application is its role as a sulfinic acid transfer reagent under oxidation-free conditions. organic-chemistry.orgacs.org In this capacity, the benzothiazole (B30560) group acts as a protecting group for the sulfinic acid, which is typically unstable. organic-chemistry.orgacs.org This allows for the nucleophilic transfer of the sulfinate to various electrophiles, such as alkyl halides, to form sulfones. The benzothiazole moiety can then be readily removed to yield the desired sulfinic acid or its salt.

This methodology provides a mild and efficient route to sulfinic acids and their derivatives, which are important intermediates in the synthesis of a wide range of biologically active molecules. organic-chemistry.orgacs.org For instance, the resulting sulfones and sulfonamides are key components in many pharmaceutical compounds. The one-pot synthesis of unsymmetrical sulfones and sulfonamides has been demonstrated, showcasing the synthetic utility of this approach. organic-chemistry.org

The general strategy involves the reaction of a sulfone-substituted benzothiazole derivative with a suitable nucleophile, leading to the formation of a new carbon-sulfur or nitrogen-sulfur bond and the release of the benzothiazole leaving group. This approach has been used to synthesize a variety of heterocyclic compounds that would be difficult to access through traditional methods.

Table 1: Synthetic Applications of 2-Benzothiazolesulfinic Acid Derivatives as Synthons

| Product Class | Synthetic Strategy | Key Features |

|---|---|---|

| Sulfinic Acids/Salts | Oxidation-free transfer from 2-sulfinyl benzothiazole (BTS) | Mild reaction conditions, avoids harsh oxidants |

| Sulfones | One-pot synthesis from BTS and electrophiles | High reactivity with various electrophiles |

| Sulfonamides | One-pot synthesis from BTS and amines | Efficient formation of N-S bonds |

While direct organocatalytic applications of 2-benzothiazolesulfinic acid are not extensively documented, the broader class of benzothiazole derivatives and compounds bearing sulfonic acid groups have shown significant catalytic activity. For example, sulfonic acid-functionalized nano-γ-Al2O3 has been employed as an efficient and reusable catalyst for the synthesis of 3-substituted-2H-1,4-benzothiazines. nih.gov Similarly, magnetic nanoparticles bearing sulfonic acid groups have been used as a recyclable solid acid catalyst for the synthesis of various benzothiazole derivatives. tandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net

These examples highlight the potential for the sulfinic acid group in 2-benzothiazolesulfinic acid to participate in catalytic cycles, likely through proton donation or by acting as a nucleophilic catalyst. The development of chiral benzothiazole-based organocatalysts is an active area of research, with applications in asymmetric synthesis.

Contributions to Materials Science and Engineering

The unique electronic and structural features of the benzothiazole core have made it a valuable component in the design of advanced materials with tailored optical, electronic, and biological properties.

Benzothiazole and its derivatives, particularly benzothiadiazole, are important building blocks for conjugated polymers used in optoelectronic devices such as organic solar cells and polymer light-emitting diodes (PLEDs). bohrium.compolyu.edu.hk These materials often exhibit donor-acceptor architectures, where the electron-withdrawing nature of the benzothiadiazole unit plays a crucial role in tuning the electronic properties of the polymer. polyu.edu.hk

The incorporation of benzothiadiazole into polymer backbones can lead to:

Improved light absorption: By narrowing the bandgap, these polymers can absorb a broader range of the solar spectrum.

Enhanced charge transport: The planar structure of the benzothiazole moiety can facilitate intermolecular π-π stacking, which is beneficial for charge mobility.

Tunable energy levels: The electronic properties can be finely tuned by chemical modification of the benzothiazole unit or the co-monomers, allowing for the optimization of device performance. acs.org

For instance, alternating fluorene-benzothiadiazole copolymers have been synthesized and used as cathode interfacial layers in organic solar cells, leading to increased power conversion efficiency. bohrium.com Furthermore, the photophysical properties of materials with a benzothiazole-fluorene core have been investigated, revealing their potential as organic semiconducting materials. acs.org

Table 2: Properties of Benzothiazole-Based Polymers in Optoelectronics

| Polymer Type | Key Property | Application |

|---|---|---|

| Fluorene-benzothiadiazole copolymers | Enhanced electron injection | Organic Solar Cells, PLEDs |

| Benzothiazole-fluorene core materials | Good charge transport | Organic Semiconductors |

| Fluorinated benzothiadiazole polymers | Tuned energy levels, improved charge transport | Organic Solar Cells |

The integration of benzothiazole derivatives into nanomaterials has led to the development of hybrid systems with unique functionalities. For example, sulfonic acid-functionalized magnetic nanoparticles have been used as catalysts in the synthesis of benzothiazoles. tandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net The synthesis of benzothiazole compounds has also been achieved using 2D graphene oxide membrane nanoreactors, which leverage the nanoconfinement effect to accelerate the reaction. rsc.org

While the direct application of 2-benzothiazolesulfinic acid in nanozymes—nanomaterials with enzyme-like characteristics—is an emerging area, the reactivity of the sulfinic acid group makes it a promising candidate for the design of redox-active nanozymes. frontiersin.org The ability of the sulfinic acid to undergo oxidation and participate in radical reactions could be harnessed for catalytic applications in a nanoscale environment.

Mechanistic Insights in Biochemical and Pharmacological Contexts (Excluding Clinical Trials and Safety)

Benzothiazole and its derivatives are known to possess a wide range of biological activities, and recent research has begun to unravel the molecular mechanisms underlying these effects. pcbiochemres.comresearchgate.nettandfonline.combenthamscience.comlongdom.orgnih.gov

One of the key mechanisms of action for some benzothiazole derivatives is the inhibition of specific enzymes. For example, certain imidazo[2,1-b]thiazole-based sulfonyl piperazines have been identified as novel inhibitors of carbonic anhydrase II. nih.gov The interaction of the benzothiazole scaffold with the active site of the enzyme is crucial for its inhibitory activity.

In the context of antileishmanial activity, a series of benzothiazole derivatives with an aromatic hydrazone moiety have been shown to be effective against Leishmania amazonensis. nih.gov Mechanistic studies suggest that these compounds induce mitochondrial dysfunction in the parasites. nih.gov

Furthermore, the reaction of benzothiazole sulfones with biological thiols produces sulfinic acids, which can then react with sulfane sulfurs. nsf.gov This reactivity has been exploited in the design of fluorescent sensors for hydrogen polysulfides, which are important signaling molecules in biological systems. nsf.gov The interaction of 2-mercaptobenzothiazole derivatives with enzymes such as monoamine oxidase and heat shock protein 90 has also been reported. nih.gov

The diverse biological activities of benzothiazole derivatives underscore the importance of this scaffold in medicinal chemistry and drug discovery. pcbiochemres.comresearchgate.nettandfonline.combenthamscience.comlongdom.orgnih.gov

Molecular Interactions with Biological Targets

There is no specific information available in the searched scientific literature detailing the molecular interactions of 2-Benzothiazolesulfinic acid with biological targets.

However, the broader class of benzothiazole derivatives has been extensively studied for its diverse biological activities. researchgate.netpcbiochemres.com These compounds are known to interact with various biological targets. For instance, certain 2-(4-aminophenyl)benzothiazole derivatives are biotransformed by the Cytochrome P450 1A1 (CYP1A1) enzyme, which is considered a critical step in their antitumor activity. nih.govaacrjournals.orgaacrjournals.org Other marine-inspired benzothiazole derivatives have been synthesized and evaluated as antagonists for the Retinoid X receptor-α (RXRα), a promising target for anti-tumor drug design. mdpi.com Furthermore, the benzothiazole scaffold plays a role in the inhibition of the metalloenzyme carbonic anhydrase (CA), which is associated with certain types of tumors. tandfonline.com

Table 1: Examples of Biological Targets for the Broader Class of Benzothiazole Derivatives (Note: This data does not apply to 2-Benzothiazolesulfinic acid specifically)

| Benzothiazole Derivative Class | Biological Target | Potential Application |

| 2-(4-Aminophenyl)benzothiazoles | Cytochrome P450 1A1 (CYP1A1) | Antitumor |

| Marine-Inspired Benzothiazoles | Retinoid X Receptor-α (RXRα) | Anticancer |

| Various Benzothiazole Scaffolds | Carbonic Anhydrase (CA) | Anticancer (Hypoxic Tumors) |

| Phenylacetamide Benzothiazoles | Cannabinoid Receptors, Sentrin-Specific Proteases | Antiproliferative |

Prodrug Strategies and Activation Mechanisms in Biological Environments

No specific research detailing prodrug strategies involving 2-Benzothiazolesulfinic acid or its activation mechanisms, such as pH-responsive hydrolysis in tumor microenvironments, could be identified in the available literature.

To provide context, researchers have developed prodrugs from other benzothiazole compounds to overcome issues like poor water solubility. For example, water-soluble amino acid prodrugs of lipophilic 2-(4-amino-3-methylphenyl)benzothiazoles have been created for anticancer applications. nih.govaacrjournals.orgaacrjournals.org These prodrugs are designed to revert to the active parent amine compound within the body, allowing for effective delivery of the therapeutic agent. nih.govaacrjournals.org This strategy, however, has not been documented for 2-Benzothiazolesulfinic acid.

Environmental Chemistry and Remediation Potentials

Degradation Pathways in Environmental Systems

There is no available information on the specific environmental degradation pathways of 2-Benzothiazolesulfinic acid. Research into the environmental fate of benzothiazoles has typically focused on other derivatives, such as those used in industrial applications and consumer products. For example, studies have investigated the leaching and environmental presence of benzothiazole (BT) and 2-hydroxybenzothiazole (HOBT), which are identified as breakdown products of vulcanization accelerators used in rubber manufacturing, particularly from automobile tires. acs.orgacs.org

Potential as an Environmental Sensing Agent

No literature was found to suggest or evaluate the potential of 2-Benzothiazolesulfinic acid as an environmental sensing agent.

常见问题

Q. What statistical methods address variability in sulfinic acid bioactivity assays?

- Recommendations : Use clustered data analysis (e.g., mixed-effects models) to account for batch-to-batch variability in biological replicates. Reference Table 1 in for study design frameworks.

Q. How should researchers document methods to ensure reproducibility?

- Best Practices : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including reagent grades, instrument settings, and raw data deposition in public repositories (e.g., PubChem) .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。